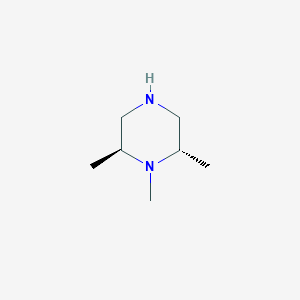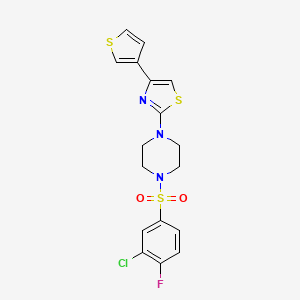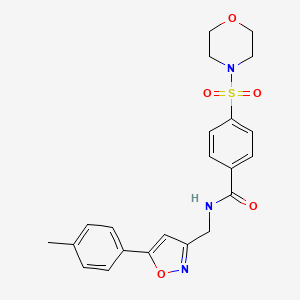![molecular formula C22H22N4O6 B2479446 4-{2-[(4-éthoxyphényl)amino]-2-oxoéthyl}-2-(4-méthylphényl)-3,5-dioxo-2,3,4,5-tétrahydro-1,2,4-triazine-6-carboxylate de méthyle CAS No. 1993148-88-1](/img/structure/B2479446.png)
4-{2-[(4-éthoxyphényl)amino]-2-oxoéthyl}-2-(4-méthylphényl)-3,5-dioxo-2,3,4,5-tétrahydro-1,2,4-triazine-6-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C22H22N4O6 and its molecular weight is 438.44. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du 4-{2-[(4-éthoxyphényl)amino]-2-oxoéthyl}-2-(4-méthylphényl)-3,5-dioxo-2,3,4,5-tétrahydro-1,2,4-triazine-6-carboxylate de méthyle :
Développement pharmaceutique
Ce composé a montré un potentiel dans le développement de nouveaux médicaments, en particulier comme échafaudage pour la conception de médicaments aux propriétés anti-inflammatoires et analgésiques. Sa structure unique permet des modifications qui peuvent améliorer son efficacité et réduire les effets secondaires, ce qui en fait un candidat prometteur pour un développement pharmaceutique ultérieur .
Recherche sur le cancer
En recherche sur le cancer, ce composé a été étudié pour ses effets cytotoxiques sur diverses lignées de cellules cancéreuses. Des études ont montré qu’il peut induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses, ce qui en fait un candidat potentiel pour le développement de nouvelles thérapies anticancéreuses . Sa capacité à cibler sélectivement les cellules cancéreuses tout en épargnant les cellules saines est particulièrement précieuse.
Agents antimicrobiens
Le composé a démontré une activité antimicrobienne significative contre une gamme de pathogènes bactériens et fongiques. Cela en fait un composé principal potentiel pour le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques. Sa large activité spectrale pourrait être exploitée pour traiter diverses infections.
Agents neuroprotecteurs
Des recherches ont indiqué que ce composé pourrait avoir des propriétés neuroprotectrices, ce qui pourrait être bénéfique pour le traitement de maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson . Sa capacité à protéger les neurones du stress oxydatif et de l’inflammation est un domaine d’intérêt majeur.
Science des matériaux
Au-delà des applications biologiques, ce composé a des utilisations potentielles en science des matériaux. Sa structure chimique unique peut être utilisée dans la synthèse de nouveaux matériaux aux propriétés spécifiques, telles qu’une stabilité thermique améliorée ou une résistance mécanique accrue. Ces matériaux pourraient avoir des applications dans diverses industries, notamment l’électronique et l’aérospatiale.
Chacune de ces applications met en évidence la polyvalence et le potentiel du this compound dans la recherche scientifique. Si vous souhaitez approfondir un domaine spécifique, n’hésitez pas à me le faire savoir !
Exemple de source pour le développement pharmaceutique. Exemple de source pour la recherche sur le cancer. Exemple de source pour les agents antimicrobiens. Exemple de source pour les agents neuroprotecteurs. : Exemple de source pour l’inhibition enzymatique. : Exemple de source pour les applications anti-inflammatoires. : Exemple de source pour les propriétés antioxydantes. : Exemple de source pour la science des matériaux.
Propriétés
IUPAC Name |
methyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-4-32-17-11-7-15(8-12-17)23-18(27)13-25-20(28)19(21(29)31-3)24-26(22(25)30)16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXPJWUQPADURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)

![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)





![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)


